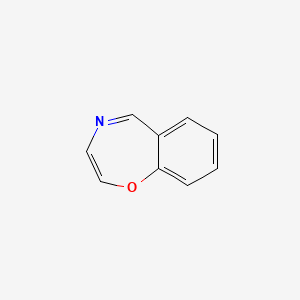

1,4-Benzoxazepine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H7NO |

|---|---|

Peso molecular |

145.16 g/mol |

Nombre IUPAC |

1,4-benzoxazepine |

InChI |

InChI=1S/C9H7NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-7H |

Clave InChI |

UWXIKAZQXAYFPT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=NC=CO2 |

Origen del producto |

United States |

Synthetic Methodologies for 1,4 Benzoxazepine Scaffolds

Classical and Established Synthetic Routes to 1,4-Benzoxazepines

Traditional methods for the synthesis of the 1,4-benzoxazepine scaffold have laid the groundwork for the development of more complex derivatives. These routes often rely on fundamental organic reactions such as condensation and cyclization.

Condensation Reactions in 1,4-Benzoxazepine Ring Formation

Condensation reactions are a cornerstone in the synthesis of 1,4-benzoxazepines. A common approach involves the condensation of two precursor molecules to form a key intermediate, which then undergoes cyclization to yield the desired heterocyclic ring. For instance, the reaction of o-phenylenediamines with dicarbonyl compounds is a widely used method. semanticscholar.org Specifically, the condensation of o-phenylenediamines with β-diketones or β-ketoesters has been shown to produce 1,5-benzodiazepine derivatives, a related class of compounds, and similar principles can be applied to 1,4-benzoxazepine synthesis. semanticscholar.org Another example is the Claisen-Schmidt condensation of an appropriate aldehyde and ketone, which is a key step in forming chalcone (B49325) intermediates that can be further elaborated into benzoxazepine structures. sysrevpharm.org

A notable classical synthesis involves the condensation of 2-aryloxyethylamines with 2-formylbenzoic acid. heteroletters.orgsemanticscholar.orgmdpi.comjetir.org This reaction typically forms an intermediate that, upon cyclization, yields the 1,4-benzoxazepine ring system. Similarly, the condensation of 2-(2-bromoethoxy)benzaldehydes with 2-aminoethanol, 3-amino-1-propanol, or 1,3-diaminopropane (B46017) in the presence of a base like anhydrous potassium carbonate provides a straightforward route to various fused heteroletters.orgclockss.orgbenzoxazepine derivatives. scielo.brresearchgate.net The reaction between salicylaldehyde (B1680747) derivatives and 1,2-diaminobenzene is another condensation strategy to obtain precursors for benzimidazole-fused 1,4-benzoxazepines. nih.gov

Ring Closure and Cyclization Strategies for 1,4-Benzoxazepines

The formation of the seven-membered ring of 1,4-benzoxazepines is often the key step in their synthesis, achieved through various ring-closure or cyclization strategies. These methods can be broadly categorized into those that form the heterocyclic ring from an open-chain precursor and those that modify an existing ring system.

Direct cyclization of open-chain precursors is a common approach. researchgate.netresearchgate.net For example, N-chloroacetyl derivatives of reduced imines formed from salicylaldehyde can undergo ring closure with potassium carbonate to form 1,4-benzoxazepin-3-ones. clockss.org Another strategy involves the TiCl4-mediated ring-closure of appropriate precursors to prepare tricyclic 1,4-benzoxazepines. researchgate.net A domino Knoevenagel- heteroletters.orgmdpi.com-hydride shift cyclization protocol has also been employed to achieve regio- and diastereoselective synthesis of 1,4-benzoxazepines. researchgate.net Furthermore, a Pictet-Spengler/aza-Michael addition cascade, mediated by T3P/TEA, has been used to construct these ring systems. researchgate.net

Intramolecular cyclization is a powerful tool in this context. For instance, an intramolecular nucleophilic aromatic substitution (SNAr) reaction of phenoxide ions with a suitable leaving group on the side chain can lead to the formation of the oxazepine ring. researchgate.net Similarly, base-mediated 7-exo-dig intramolecular cyclization of Ugi-propargyl precursors offers a metal-free route to 1,4-benzoxazepin-5(2H)-one derivatives. rsc.org The cyclodehydration of O-alkylsalicylamides using p-toluenesulphonic acid is another effective method for creating 1,4-benzoxazepin-5(4H)-ones. ekb.eg

Approaches from Precursor Molecules

The synthesis of 1,4-benzoxazepines can be achieved starting from a variety of precursor molecules, which are strategically chosen to contain the necessary functionalities for ring formation.

2-Aryloxyethylamines: These are common starting materials, often condensed with 2-formylbenzoic acid to initiate the formation of the 1,4-benzoxazepine ring system. heteroletters.orgsemanticscholar.orgmdpi.comjetir.org

Salicylaldehyde Derivatives: Salicylaldehydes are versatile precursors. clockss.org They can be reacted with p-substituted anilines and subsequently with chloroacetyl chloride to form intermediates that cyclize to 1,4-benzoxazepin-3-ones. clockss.org O-propargylation of salicylaldehyde derivatives followed by condensation with 1,2-diaminobenzene provides substrates for base-mediated cyclization to imidazole-fused 1,4-benzoxazepines. nih.gov

Amides and Amino Acids: Amides and amino acids are also valuable precursors in the synthesis of 1,4-benzoxazepines. heteroletters.orgmdpi.comjetir.orgresearchgate.net For example, salicylamide (B354443) derivatives can be reacted with methyl bromoacetate, saponified, and then subjected to ring closure to yield 2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. clockss.org

Chromanones: Chromanones serve as important precursors for the synthesis of 1,4-benzoxazepines through ring expansion reactions. The Beckmann rearrangement of the oximes of 4-chromanones, often facilitated by polyphosphoric acid, leads to the formation of 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones. clockss.orgresearchgate.net Similarly, the Schmidt reaction of 4-chromanones can also yield the same 1,4-benzoxazepine derivatives. clockss.orgresearchgate.net More recently, chroman-4-one has been used to synthesize 4-aryl-1,4-benzoxazepine derivatives, which are then used in domino Knoevenagel- heteroletters.orgmdpi.com-hydride shift-cyclization reactions. mdpi.com

Modern and Advanced Synthetic Strategies for 1,4-Benzoxazepines

In recent years, the field of organic synthesis has witnessed the development of more sophisticated and efficient methods for constructing complex molecules. These modern strategies, including transition metal-catalyzed processes and multicomponent reactions, have been successfully applied to the synthesis of 1,4-benzoxazepines, offering advantages in terms of efficiency, selectivity, and atom economy.

Transition Metal-Catalyzed Processes

Transition metal catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds, enabling novel pathways for the synthesis of heterocyclic compounds like 1,4-benzoxazepines.

Rhodium-catalyzed Hydrofunctionalizations of Alkynes and Allenes: A notable advancement is the rhodium-catalyzed enantioselective hydrofunctionalization of alkynes and allenes. This method allows for the synthesis of enantioenriched α-vinyl 1,4-benzoxazepines, providing access to chiral derivatives with high stereocontrol. acs.org

Other transition metals have also been employed. For instance, scandium or copper-triflate has been used to catalyze the acylaminoalkylation of α-methoxyisoindolones, leading to the formation of 1,4-benzoxazepines in moderate yields. heteroletters.orgsemanticscholar.orgijprs.com Palladium-catalyzed reactions, such as the isocyanide-insertion reaction following an aziridine (B145994) ring-opening with 2-iodophenol, have also been reported for the synthesis of 1,4-benzoxazepine derivatives. rsc.org A tandem transformation involving C-N coupling and C-H carbonylation has been developed for a facile synthesis of benzo-1,4-oxazepine derivatives. mdpi.com

Multicomponent Reactions and Tandem Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to building molecular complexity.

Ugi-Mitsunobu Cyclization: A prominent example is the use of the Ugi four-component reaction (U-4CR) in combination with a subsequent cyclization step. One such sequence involves an Ugi reaction followed by a Mitsunobu cyclization to produce dihydro-1,4-benzoxazepines. beilstein-journals.org Another variation employs an Ugi reaction with a convertible isocyanide, followed by an acid-activated cyclization, to provide a significantly improved route to 1,4-benzodiazepine-2,5-diones, a related heterocyclic system. acs.org More directly related to 1,4-benzoxazepines, a two-step protocol involving an Ugi-4CR followed by a base-mediated 7-exo-dig intramolecular cyclization has been developed for the synthesis of 1,4-benzoxazepine-5(2H)-one derivatives. rsc.org A one-pot three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide has been shown to produce oxazepine-quinazolinone bis-heterocyclic scaffolds.

Tandem or domino reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, also represent an advanced synthetic strategy. A regio- and diastereoselective domino Knoevenagel- heteroletters.orgmdpi.com-hydride shift cyclization reaction has been successfully used for the preparation of neuroprotective condensed 1,4-benzoxazepines. beilstein-journals.org

Metal-Free Approaches for 1,4-Benzoxazepine Synthesis

The development of metal-free synthetic methods is a significant goal in organic chemistry, driven by the need for more sustainable, cost-effective, and less toxic chemical processes. In the context of 1,4-benzoxazepine synthesis, several innovative metal-free approaches have been reported.

One straightforward metal-free strategy involves the condensation of 2-(2-bromoethoxy)benzaldehydes with various amino alcohols or diamines. nih.gov This method, which utilizes anhydrous potassium carbonate as a base in refluxing acetonitrile, provides access to a range of tricyclic systems incorporating the 1,4-benzoxazepine framework. nih.gov The reaction is proposed to proceed via an initial condensation to form an imine, followed by nucleophilic attack of a hydroxyl or amino group on the imine, and subsequent intramolecular nucleophilic substitution to close the seven-membered ring. semanticscholar.org

Another notable metal-free approach is the synthesis of fluorinated 1,3-benzoxazepines from o-styryl benzamides. acs.org This method employs a hypervalent fluoroiodane reagent as an electrophilic fluorine source, initiating a fluorination/aryl migration/cyclization cascade. acs.org This strategy is significant for its complete regioselectivity and mild reaction conditions, avoiding the need for transition metal catalysts. acs.org

Furthermore, base-mediated methodologies have been effectively used. For instance, the synthesis of imidazole-fused 1,4-benzoxazepines can be achieved through a base-mediated regioselective intramolecular 7-exo-dig hydroamination. acs.org Similarly, a practical route to benzimidazole-fused 1,4-benzoxazepines has been developed involving a K2CO3-mediated intermolecular ring-opening of terminal epoxides by 2-(2-fluorophenyl)benzimidazole, followed by an intramolecular SNAr reaction with NaH. researchgate.net

Organocatalysis has also emerged as a powerful tool for metal-free 1,4-benzoxazepine synthesis. A sequential asymmetric conjugate addition/cyclization of α-bromohydroxamates with para-quinone methide derivatives has been developed to produce enantioenriched 1,4-benzoxazepines in high yields and enantioselectivities. rsc.org This protocol highlights the utility of α-bromohydroxamates as three-atom synthons in asymmetric cyclizations. rsc.org Additionally, a transition-metal-free [4+3]-cycloaddition of para-quinone methides with azaoxyallyl cations provides another innovative route to the 1,4-benzoxazepine skeleton. dntb.gov.ua

Table 1: Selected Metal-Free Syntheses of 1,4-Benzoxazepine Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-(2-bromoethoxy)benzaldehydes, 2-aminoethanol/3-amino-1-propanol | K₂CO₃, Acetonitrile, reflux | Tricyclic acs.orgoxazolo[3,2-d] nih.govbenzoxazepines | Good to very good | nih.govsemanticscholar.org |

| o-styryl benzamides | Hypervalent fluoroiodane reagent | 4-Fluoro-1,3-benzoxazepines | Not specified | acs.org |

| Spiro-epoxyoxindoles, 2-(2-fluoroaryl)-1H-benzoimidazoles | Base-mediated (4+3) annulation | Spirooxindole-based polycyclic systems | High | researchgate.net |

| para-Quinone methide derivatives, α-bromohydroxamates | Asymmetric conjugate addition/cyclization | Enantioenriched 1,4-benzoxazepines | Up to 95% | rsc.org |

| para-Quinone methides, azaoxyallyl cations | [4+3]-cycloaddition | 1,4-Benzoxazepines | Not specified | dntb.gov.ua |

Photocatalytic Methods for 1,4-Benzoxazepine Synthesis

Visible-light photocatalysis has gained significant traction as a green and efficient synthetic tool. A novel and rapid photocatalytic method for the synthesis of 1,4-benzoxazepine derivatives has been developed using 2-alkoxyarylaldehydes and N-arylglycines as starting materials. nih.govacs.orgacs.org This approach is notable for its mild reaction conditions, operating at room temperature under a nitrogen atmosphere with light irradiation, and its efficiency, with reactions often completing within two hours. nih.govacs.orgfigshare.com

The reaction proceeds via the oxidative decarboxylation of N-arylglycine, which generates an α-amino radical. This radical species then participates in the cyclization process to form the desired 1,4-benzoxazepine scaffold. acs.org This method provides a convenient pathway for the preparation of a variety of 2-alkyl-N-phenyl-substituted 1,4-benzoxazepines. nih.govacs.org The use of readily available starting materials and the operational simplicity of this method make it an attractive alternative to traditional thermal approaches. acs.org

Table 2: Photocatalytic Synthesis of 1,4-Benzoxazepine Derivatives

| Starting Materials | Catalyst/Conditions | Reaction Time | Product Type | Reference |

|---|---|---|---|---|

| 2-Alkoxyarylaldehydes, N-Arylglycines | Visible light, photocatalyst, N₂ atmosphere, room temperature | ~2 hours | 2-Alkyl-N-phenyl-substituted 1,4-benzoxazepines | nih.govacs.orgacs.orgfigshare.com |

Enantioselective Synthesis and Chiral Induction (e.g., Chiral Brønsted Acid-Catalyzed Desymmetrization)

The development of enantioselective methods for the synthesis of 1,4-benzoxazepines is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. A significant advancement in this area is the use of chiral Brønsted acids to catalyze the enantioselective desymmetrization of prochiral starting materials.

A highly effective method for synthesizing chiral 1,4-benzoxazepines involves the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a SPINOL-derived chiral phosphoric acid. acs.orgnih.govfigshare.com This metal-free process provides access to chiral seven-membered 1,4-benzoxazepines in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee) under mild reaction conditions. acs.org The reaction is tolerant of a broad range of substrates, and the resulting products can be further transformed, demonstrating the synthetic utility of this strategy. acs.orgnih.gov The success of this method is attributed to the confined environment of the chiral phosphoric acid, which effectively controls the stereochemical outcome of the ring-opening and subsequent cyclization. acs.org

The influence of substituents on the aromatic ring of the starting material has been shown to affect the enantioselectivity of the reaction. For instance, electron-withdrawing groups on the benzyl (B1604629) moiety of the oxetane (B1205548) substrate can lead to higher enantiomeric excess in the final 1,4-benzoxazepine product. nih.gov Conversely, altering the steric and electronic properties of the chiral phosphoric acid catalyst also impacts the yield and enantioselectivity. acs.org

Beyond chiral Brønsted acid catalysis, other enantioselective methods have been explored. A metal-free approach utilizing a sequential asymmetric conjugate addition/cyclization of α-bromohydroxamates with para-quinone methide derivatives has been shown to produce enantioenriched 1,4-benzoxazepines with high yields and enantioselectivities (up to 97:3 er). rsc.org

Table 3: Enantioselective Synthesis of 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Desymmetrization

| Substrate | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Substituted Oxetanes | SPINOL-derived chiral phosphoric acid | Up to 98% | Up to 94% | acs.orgnih.gov |

| Oxetane with electron-donating group | (R)-CPA-5 | 69-70% | 88% | nih.gov |

| Oxetane with electron-withdrawing group | (R)-CPA-5 | 96% | 94% | nih.gov |

| Oxetane with meta-halogen | (R)-CPA-5 | 98% | 92% | nih.gov |

| Oxetane with ortho-halogen | (R)-CPA-5 | 92% | 90% | nih.gov |

Mechanistic Elucidation of 1,4-Benzoxazepine Formation Pathways

Understanding the reaction mechanisms underlying the formation of 1,4-benzoxazepines is crucial for optimizing existing synthetic methods and designing new, more efficient strategies. Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating these pathways.

In the base-mediated synthesis of tricyclic nih.govbenzoxazepine scaffolds, a plausible mechanism involves the initial condensation of an amino group with an aldehyde to form an imine intermediate. semanticscholar.org This is followed by the nucleophilic attack of a hydroxyl or another amino group on the imine, leading to a cyclic intermediate. semanticscholar.org The final step is an intramolecular nucleophilic substitution reaction that forms the tricyclic 1,4-benzoxazepine product. semanticscholar.org

For the visible-light-catalyzed synthesis of 1,4-benzoxazepines from 2-alkoxyarylaldehydes and N-arylglycines, mechanistic studies have confirmed a process involving the decarboxylation of N-arylglycine. nih.govacs.org This decarboxylation generates an α-amino radical, which is a key intermediate in the subsequent cyclization to form the seven-membered ring.

The mechanism of the chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes is believed to proceed through the formation of a hemiaminal intermediate. The chiral phosphoric acid then mediates the asymmetric cyclization to afford the enantioenriched 1,4-benzoxazepine. DFT calculations have been used to support the proposed transition states and to understand the origins of the high enantioselectivity observed in these reactions.

In the context of imidazole-fused 1,4-benzoxazepines, DFT calculations have been employed to clarify the mechanisms of formation, especially in cases where unexpected isomeric products are formed. acs.org These studies suggest that such products can arise from a series of intermolecular O-to-N-propargyl transfer reactions followed by a 7-exo-dig cyclization, which is in accordance with Baldwin's rules. acs.org

Furthermore, computational studies on the ring inversion of related 1,4-benzodiazepin-2-ones have provided valuable insights into the conformational dynamics of these seven-membered rings. nih.gov Structural parameters obtained from DFT calculations have shed light on the effect of substituents on the ring-inversion barrier, which is crucial for understanding and designing stereoselective transformations. nih.gov

Chemical Derivatization and Structural Modifications of 1,4 Benzoxazepines

Strategies for Functional Group Introduction and Diversification on the 1,4-Benzoxazepine Core

A variety of strategies have been developed to introduce functional groups and diversify the 1,4-benzoxazepine core, enabling the synthesis of large libraries of compounds for drug discovery. These methods often focus on modifying the core structure to enhance interactions with biological targets.

Key strategies for diversification include:

N-Acylation and N-Sulfonylation: The nitrogen atom of the oxazepine ring can be readily acylated or sulfonylated to introduce a wide range of substituents. For instance, N-acylation of a 1,2,3-triazolo-1,4-benzodiazepine derivative yielded an amide, while N-sulfonylation produced a sulfonamide. nih.gov

Reductive Amination: This method allows for the introduction of various tertiary amine groups onto the scaffold. nih.gov

Cross-Coupling Reactions: Brominated analogues of the 1,4-benzoxazepine scaffold serve as versatile intermediates for various cross-coupling reactions, allowing for the introduction of diverse aryl and alkyl groups. nih.gov

Multicomponent Assembly Processes (MCAPs): These processes combine three or more reactants in a single step to rapidly assemble complex scaffolds. This approach, often followed by cyclization reactions, is highly efficient for generating structural diversity. nih.gov For example, a multicomponent assembly process followed by an intramolecular Huisgen cycloaddition has been used to create a 1,2,3-triazole-fused 1,4-benzodiazepine (B1214927) scaffold. nih.gov

Domino Reactions: These sequential reactions, where the product of one reaction is the substrate for the next, provide an efficient route to complex molecules. A domino process involving the ring-opening of N-tosylaziridines with 2-iodophenols, followed by a palladium-catalyzed isocyanide-insertion reaction, has been developed for the synthesis of 1,4-benzoxazepine derivatives. researchgate.net

These strategies provide a powerful toolkit for chemists to systematically modify the 1,4-benzoxazepine core and explore the structure-activity relationships of its derivatives.

Synthesis of Substituted 1,4-Benzoxazepine Derivatives

The synthesis of substituted 1,4-benzoxazepine derivatives has been a major focus of research, leading to the development of numerous synthetic protocols. These methods often aim to introduce specific substituents at various positions of the benzoxazepine ring to modulate biological activity.

Several notable synthetic methods include:

Reaction of 2-Aminophenols with Alkynones: A novel method for synthesizing benzo[b] Current time information in Bangalore, IN.mdpi.comoxazepines involves the reaction of 2-aminophenols with alkynones. rsc.org This reaction proceeds through a 7-endo-dig cyclization of an alkynylketimine intermediate. researchgate.netrsc.org

Visible-Light-Catalyzed Synthesis: A photocatalytic method has been developed for the synthesis of 1,4-benzoxazepine derivatives from 2-alkoxyarylaldehydes and N-arylglycines. figshare.comacs.org This mild and efficient method proceeds via decarboxylation cyclization and can be completed at room temperature under light irradiation. figshare.comacs.org

Base-Promoted Chemodivergent Formation: The reaction of ortho-fluorobenzamides with 2-propyn-1-ol, promoted by a base, can lead to either 1,4-benzoxazepin-5(4H)-ones or 1,3-benzoxazin-4(4H)-ones depending on the solvent used. nih.gov This highlights the role of reaction conditions in directing the cyclization pathway. nih.gov

Ugi Reaction followed by Intramolecular Cyclization: A two-step protocol involving an Ugi reaction followed by a base-mediated 7-exo-dig intramolecular cyclization has been used to prepare 1,4-benzoxazepine-5(2H)-one derivatives in good to excellent yields. researchgate.net

Alkylation of Salicylamides: The synthesis of 3-aryl-1,4-benzoxazepin-5(4H)-ones and their corresponding thiones can be achieved through the alkylation of salicylamides with phenacyl bromides, followed by cyclodehydration. ekb.eg

Interactive Data Table: Synthesis of Substituted 1,4-Benzoxazepine Derivatives

| Starting Materials | Reaction Type | Product | Key Features |

| 2-Aminophenols and Alkynones | 7-endo-dig cyclization | Benzo[b] Current time information in Bangalore, IN.mdpi.comoxazepines | Forms an alkynylketimine intermediate. researchgate.netrsc.org |

| 2-Alkoxyarylaldehydes and N-Arylglycines | Photocatalytic decarboxylation cyclization | 2-Alkyl-N-phenyl-substituted 1,4-benzoxazepines | Mild, efficient, and fast reaction at room temperature. figshare.comacs.org |

| ortho-Fluorobenzamides and 2-Propyn-1-ol | Base-promoted chemodivergent benzannulation | 1,4-Benzoxazepin-5(4H)-ones or 1,3-Benzoxazin-4(4H)-ones | Solvent-dependent formation of seven- or six-membered rings. nih.gov |

| Ugi-propargyl precursors | Base-mediated 7-exo-dig intramolecular cyclization | 1,4-Benzoxazepine-5(2H)-one derivatives | Highly regioselective and efficient two-step protocol. researchgate.net |

| Salicylamides and Phenacyl bromides | Alkylation and cyclodehydration | 3-Aryl-1,4-benzoxazepin-5(4H)-ones and thiones | Allows for the synthesis of various substituted derivatives. ekb.eg |

Formation of Fused Ring Systems Involving the 1,4-Benzoxazepine Scaffold (e.g., Imidazole-fused, Pyrrolo-fused Benzoxazepines)

Fusing other heterocyclic rings to the 1,4-benzoxazepine scaffold can lead to novel polycyclic systems with unique chemical and biological properties. This strategy has been successfully employed to create imidazole-fused and pyrrolo-fused benzoxazepines.

Imidazole-Fused 1,4-Benzoxazepines:

A series of imidazole-fused 1,4-benzoxazepines have been synthesized using 7-exo-dig cyclizations. researchgate.netacs.org The synthesis involves the reaction of substrates containing alkyne functional groups with o-diaminobenzene. acs.org The nature of the alkyne (disubstituted or terminal) influences the reaction outcome, with terminal alkynes sometimes leading to isomeric products through intermolecular propargyl transfer reactions. researchgate.netacs.org A one-pot synthesis of imidazole-fused benzoxazepines has also been reported. amazonaws.com Furthermore, a base-mediated (4 + 3) annulation of spiro-epoxyoxindoles and 2-(2-fluoroaryl)-1H-benzoimidazoles has been developed to synthesize benzimidazole-fused 1,4-benzoxazepines spiro-connected to a 2-oxindole core. rsc.org

Pyrrolo-Fused 1,4-Benzoxazepines:

An efficient synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives has been achieved through an isocyanide-based multicomponent reaction under solvent- and catalyst-free conditions. beilstein-journals.org This method involves the reaction of isocyanides, gem-diactivated olefins, and cyclic imines like dibenzoxazepine. beilstein-journals.org Another approach involves an InCl3-catalyzed one-pot reaction between 1-(2-aminophenyl)pyrroles and 2-propargyloxybenzaldehydes to afford pyrrolo-fused quinoxaline-benzoxazepine derivatives. acs.org This reaction proceeds through the formation of an imine, followed by intramolecular cyclization. acs.org A methodology for synthesizing pyrrolo[2',1':3,4]quinoxalino[1,2-d] Current time information in Bangalore, IN.mdpi.combenzoxazepine derivatives has also been developed. metu.edu.tr

Interactive Data Table: Synthesis of Fused 1,4-Benzoxazepine Systems

| Fused Ring | Synthetic Method | Starting Materials | Resulting Scaffold |

| Imidazole | 7-exo-dig cyclization | Aldehydes with alkyne groups and o-diaminobenzene | Imidazole-fused 1,4-benzoxazepines researchgate.netacs.org |

| Imidazole | Base-mediated (4 + 3) annulation | Spiro-epoxyoxindoles and 2-(2-fluoroaryl)-1H-benzoimidazoles | Spirooxindole-based benzimidazole-fused 1,4-benzoxazepines rsc.org |

| Pyrrole | Isocyanide-based multicomponent reaction | Isocyanides, gem-diactivated olefins, and dibenzoxazepine | Pyrrole-fused dibenzoxazepines beilstein-journals.org |

| Pyrrole | InCl3-catalyzed one-pot reaction | 1-(2-Aminophenyl)pyrroles and 2-propargyloxybenzaldehydes | Pyrrolo-fused quinoxaline-benzoxazepine derivatives acs.org |

| Pyrrole | One-pot reaction with electrophilic cyclization | Pyrrolo-substituted anilines and o-propargyloxybenzaldehydes | Pyrroloquinoxalino-fused benzoxazepine molecules metu.edu.tr |

Development of Organometallic Complexes Featuring 1,4-Benzoxazepine Ligands (e.g., Palladacycles)

The ability of 1,4-benzoxazepine derivatives to act as ligands for transition metals has opened up a new avenue for creating organometallic complexes with potential applications in catalysis and medicine. While research on 1,4-benzoxazepine-based organometallic complexes is an emerging area, studies on the closely related 1,4-benzodiazepine scaffold provide valuable insights.

1,4-Benzodiazepine derivatives have been successfully used as ligands to prepare various metal complexes, including palladacycles. mdpi.com These complexes are formed through a C-H activation process, where the benzodiazepine (B76468) acts as a CNS-pincer ligand. mdpi.com For example, the reaction of a five-membered C,N-palladacycle derived from 1-methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one with 1,2-ethanebis(diphenylphosphine) (dppe) leads to a bridged palladacycle. rsc.org These palladacycles have shown potential as catalysts for Suzuki and Heck C-C coupling reactions and have exhibited in vitro anticancer activity. mdpi.com

The synthesis of organometallic compounds using psychoactive benzodiazepine drugs as ligands has attracted significant attention for designing new pharmaceutical drugs. nih.gov The molecular features of these compounds make them suitable for the preparation of metallacycles via C-H activation. nih.gov

While direct examples of 1,4-benzoxazepine-based palladacycles are less common in the provided search results, the principles established for 1,4-benzodiazepines suggest a strong potential for developing similar organometallic complexes with the 1,4-benzoxazepine scaffold. The presence of nitrogen and oxygen heteroatoms, along with the fused benzene (B151609) ring, provides multiple coordination sites for metal ions, making 1,4-benzoxazepines promising candidates for the design of novel organometallic catalysts and therapeutic agents.

Structure Activity Relationship Sar Studies of 1,4 Benzoxazepine Derivatives

Elucidation of Key Structural Features Dictating Biological Activity for 1,4-Benzoxazepines

The foundational structure of 1,4-benzoxazepine, a seven-membered oxygen-nitrogen heterocycle fused to a benzene (B151609) ring, serves as a privileged scaffold in medicinal chemistry. This core structure provides a versatile framework capable of interacting with a variety of biological targets through diverse binding modes. The biological activity of these derivatives is largely dictated by the nature and position of substituents on this core structure.

Key structural features that are critical for biological activity include:

The 1,4-Benzoxazepine Core : This bicyclic system, with an oxygen at position 1 and a nitrogen at position 4, establishes the fundamental geometry for interaction with biological receptors. The fused benzene ring contributes to binding through potential aromatic stacking and hydrophobic interactions.

Substituent Positions : Modifications at specific positions on the benzoxazepine ring system are crucial for modulating pharmacological properties. Research has highlighted that substituents at the C2 and C7 positions, in particular, can significantly alter the compound's activity and selectivity.

The Seven-Membered Ring Conformation : The inherent flexibility of the seven-membered oxazepine ring allows it to adopt various conformations, which is a key determinant in its ability to bind to different biological targets. The saturation level of this ring, as seen in tetrahydro-1,4-benzoxazepine derivatives, further influences its three-dimensional shape and, consequently, its biological profile.

Impact of Substituent Variation on 1,4-Benzoxazepine Pharmacological Profiles

The pharmacological profile of 1,4-benzoxazepine derivatives can be finely tuned by systematic variation of substituents on the core scaffold. This is a cornerstone of the SAR studies for this class of compounds, aiming to optimize potency, selectivity, and other pharmacologically relevant properties.

For instance, in the development of 5-HT1A receptor agonists, a series of 1,4-benzoxazepine derivatives were synthesized and evaluated. nih.gov The study revealed that introducing a 3-chloro substituent on the benzoxazepine ring and a specific butyl-tetrahydropyridinyl-pyridinyl side chain at the N-4 position resulted in compounds with nanomolar affinity for the 5-HT1A receptor and good selectivity over dopamine (B1211576) D2 and α1-adrenergic receptors. nih.gov The compound Piclozotan, which emerged from this research, demonstrated significant neuroprotective activity. nih.gov

In another example focusing on positive allosteric modulators of the mGluR5 receptor, a study of 118 benzoxazepine derivatives showed that substituents at the R¹ (position 2 of the oxazepine ring) and R³ (on an attached 1,2,4-triazine (B1199460) ring) positions were critical. nih.gov The analysis suggested a preference for bulky substituents at the meta position of the 1,2,4-triazine ring and substituents at the 2-position of the oxazepine moiety that possess both electropositive and electronegative features. nih.gov

The table below summarizes findings on how substituent variations impact the pharmacological profile of 1,4-benzoxazepine derivatives based on selected studies.

| Target | Substituent Position | Favorable Substituent Type | Observed Effect | Reference |

| 5-HT1A Receptor | C3 | Chloro | Increased affinity and selectivity | nih.gov |

| 5-HT1A Receptor | N4 | 4-[4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl | High affinity and neuroprotective activity | nih.gov |

| mGluR5 Receptor | 2-position (oxazepine) | Groups with electropositive and electronegative features | Positive allosteric modulation | nih.gov |

| PI3K | C2 | Pyrazole | Modulates pharmacological properties for PI3K inhibition | |

| PI3K | C7 | Triazole | Modulates pharmacological properties for PI3K inhibition | |

| Squalene (B77637) Synthase | 7-position | Various (unspecified) | Improved inhibitory activity against cholesterol biosynthesis |

This table is generated based on available data and is not exhaustive.

Conformational Analysis and its Influence on 1,4-Benzoxazepine Biological Recognition

The three-dimensional conformation of a 1,4-benzoxazepine derivative is a critical factor governing its interaction with biological targets. The seven-membered oxazepine ring is not planar and can exist in various stable or semi-stable conformations, such as boat, chair, or twist-boat forms. The specific conformation adopted by the molecule determines the spatial orientation of its substituents, which in turn dictates how effectively it can fit into the binding site of a protein or enzyme.

The methyl substituent at position 3 in 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, for example, significantly influences the compound's conformational preferences. Advanced computational methods, including density functional theory calculations, are employed to study the three-dimensional arrangements and conformational preferences that distinguish different benzoxazepine derivatives. For related 1,4-benzodiazepine-2-ones, conformational analysis using software like HyperChem has been used to determine the most stable conformer, highlighting the importance of stereochemistry in their biological activity. arxiv.orgresearchgate.net Understanding these conformational preferences is essential for rational drug design, as it allows for the optimization of the molecule's shape to achieve better complementarity with its biological target, thereby enhancing its activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,4-Benzoxazepines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,4-benzoxazepines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied.

A notable CoMFA study was conducted on 118 benzoxazepine derivatives that act as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov This analysis correlates the steric and electrostatic fields of the molecules with their bioactivity (pEC50 values). nih.gov The goal is to create a predictive model and generate contour maps that visualize the structural features favorable or unfavorable for activity. nih.gov

The study yielded a statistically significant model with good predictive power. nih.gov The contour maps generated from the model provided valuable insights for designing more potent mGluR5 modulators. nih.gov Specifically, the analysis highlighted that bulky substituents are preferred at the meta position of an attached 1,2,4-triazine ring, while at the 2-position of the oxazepine ring, substituents with both electropositive and electronegative groups are favored. nih.gov

| QSAR Model Parameter | Value | Description |

| Model Type | CoMFA (Comparative Molecular Field Analysis) | A 3D-QSAR method correlating steric and electrostatic fields to bioactivity. |

| Compound Set Size | 118 benzoxazepine derivatives | The number of molecules used to build and validate the model. |

| Cross-validated q² | 0.58 | A measure of the internal predictive ability of the model. |

| Non-cross-validated r² | 0.81 | A measure of how well the model fits the training set data. |

| Predictive r² (Test Set) | 0.88 | A measure of the model's ability to predict the activity of an independent test set of 18 molecules. |

| Standard Error of pEC50 | 0.20 | The standard deviation of the residuals, indicating the precision of the predictions. |

Data sourced from the CoMFA study on mGluR5 positive allosteric modulators. nih.gov

Stereochemical Considerations and Enantiomeric Purity in 1,4-Benzoxazepine Activity

Many biologically active 1,4-benzoxazepine derivatives are chiral, meaning they can exist as two non-superimposable mirror images called enantiomers. nih.gov These enantiomers can have identical physical and chemical properties in an achiral environment but often exhibit significantly different pharmacological activities, potencies, and metabolic profiles in the chiral environment of the body. nih.gov This is because biological targets like receptors and enzymes are themselves chiral and will interact differently with each enantiomer.

Therefore, stereochemistry is a critical consideration in the design and synthesis of 1,4-benzoxazepine-based therapeutic agents. The synthesis of enantioenriched or enantiomerically pure compounds is often a key objective. acs.orgresearchgate.net For example, rhodium-catalyzed asymmetric hydroamination has been developed to produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. acs.org Similarly, methods for the enantioselective desymmetrization of oxetanes have been developed to access chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol (ee up to 94%). researchgate.net

The enantiomeric purity of a sample, often expressed as enantiomeric excess (ee), is a measure of the degree to which one enantiomer is present in greater amounts than the other. wikipedia.org A sample with 100% ee contains only a single, pure enantiomer. wikipedia.org Ensuring high enantiomeric purity is crucial, as the presence of an unwanted enantiomer could lead to reduced efficacy, off-target effects, or a different pharmacological profile. Consequently, resolving stereochemical ambiguities, often through techniques like X-ray crystallography, is a priority in the characterization of new 1,4-benzoxazepine derivatives.

Biological Activities and Investigational Pharmacological Profiles of 1,4 Benzoxazepine Compounds

Modulation of Neurotransmitter Systems by 1,4-Benzoxazepines (e.g., GABA Receptor Interactions)

Derivatives of the 1,4-benzoxazepine class have been investigated for their ability to modulate various neurotransmitter systems, exhibiting potential for the treatment of neurological and psychiatric disorders. Their structural similarity to benzodiazepines suggests interactions with the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptor, are established targets for anxiolytic and anticonvulsant drugs. The 1,4-benzodiazepine (B1214927) nucleus is known to bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization. nih.govjst.go.jp While direct modulation of GABA receptors by 1,4-benzoxazepines is an area of ongoing research, their structural analogy to 1,4-benzodiazepines underpins the interest in their potential GABAergic activity. nih.gov

Beyond the GABA system, research has demonstrated that 1,4-benzoxazepine derivatives can interact with other key neurotransmitter receptors, including those for serotonin (B10506) (5-HT) and dopamine (B1211576). google.com These interactions are central to their potential antidepressant, antipsychotic, and neuroprotective effects. For instance, a series of 1,4-benzoxazepine derivatives was designed and synthesized to target the 5-HT1A receptor, a key player in mood and anxiety regulation. jst.go.jp One notable compound from this series, Piclozotan (SUN N4057), demonstrated a high affinity for the 5-HT1A receptor with good selectivity over dopamine D2 and α1-adrenergic receptors. jst.go.jp This profile highlights the potential of the 1,4-benzoxazepine scaffold in developing selective agents for CNS disorders. jst.go.jpacs.org The exploration of these compounds has indicated potential applications in treating conditions such as anxiety, depression, and seizure disorders by influencing these critical signaling pathways. ajptonline.commayoclinic.org

Table 1: Investigational 1,4-Benzoxazepine Derivatives and their Neurotransmitter Receptor Interactions

| Compound | Target Receptor | Affinity/Activity | Investigational Area |

|---|---|---|---|

| Piclozotan (SUN N4057) | 5-HT1A | Nanomolar affinity, selective agonist | Neuroprotection, Parkinson's disease |

| General 1,4-Benzoxazepines | GABA-A | Potential modulatory activity | Anxiety, Seizure disorders |

| General 1,4-Benzoxazepines | Serotonin & Dopamine Receptors | Modulatory effects | Depression, Psychosis |

Anticancer Research and Antitumor Activities of 1,4-Benzoxazepines (e.g., HER2 Inhibition, Tubulin Polymerization Inhibition)

The 1,4-benzoxazepine core is a prominent scaffold in the development of novel anticancer agents, with derivatives showing activity against a range of tumor types. Current time information in Bangalore, IN.derpharmachemica.com These compounds have been shown to exert their antitumor effects through various mechanisms, including the induction of cell cycle arrest and apoptosis in cancer cells. ajptonline.com

A significant area of investigation has been the inhibition of the Human Epidermal Growth Factor Receptor 2 (HER2), a protein that is overexpressed in a subset of breast cancers and is associated with a poor prognosis. A series of 1,5-dihydro-4,1-benzoxazepine derivatives has been synthesized and evaluated for their HER2 inhibitory activity. One of the most studied compounds is Bozepinib, which has demonstrated selective inhibition of HER2. Further studies on related 4,1-benzoxazepine-purines have identified compounds with potent antiproliferative activities in the micromolar range against human breast cancer cell lines like MCF-7. For example, one such derivative showed an IC50 of 7.31 µM against isolated HER2.

Another key mechanism of anticancer activity for this class of compounds is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis. Benzodiazepine (B76468) derivatives, which are structurally related to benzoxazepines, have been designed as tubulin polymerization inhibitors, with some compounds exhibiting potent cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range. The structural and functional similarities suggest that 1,4-benzoxazepines could also function as effective tubulin polymerization inhibitors, a hypothesis that continues to be an active area of cancer research.

Table 2: Anticancer Activity of Investigational 1,4-Benzoxazepine Derivatives

| Compound/Derivative Class | Mechanism of Action | Target Cancer Cell Lines | Reported Activity (IC50) |

|---|---|---|---|

| Bozepinib | HER2 Inhibition | Breast and Colon Cancer | Not specified in provided search results |

| Substituted 1,5-dihydro-4,1-benzoxazepine (Compound 9a) | HER2 Inhibition | Not specified | 7.31 µM (isolated HER2) |

| 4,1-Benzoxazepine-purine (Compound 7c) | Pro-pyroptotic | Breast (MCF-7, SKBR-3), Colon (HT-29), Lung (A549) | 0.42-0.86 µM |

| Benzimidazole-fused 1,4-benzoxazepines | PI3Kα Inhibition | Tumors | Not specified ajptonline.com |

| General 1,4-Benzoxazepine Derivatives | Cytotoxicity | Breast (MCF-7, MDA-MB-231), Colorectal (COLO201), Hepatocellular (HepG2) | Significant cytotoxicity observed ajptonline.com |

| Benzodiazepine Derivatives (structurally related) | Tubulin Polymerization Inhibition | Various cancer cell lines | 6-15 nM (Compound 9a) |

Enzyme Inhibition Studies with 1,4-Benzoxazepines (e.g., Squalene (B77637) Synthase, Cathepsin B, Angiotensin Converting Enzyme I, Hdm2)

The 1,4-benzoxazepine scaffold has been utilized to develop inhibitors for a variety of enzymes implicated in different diseases.

Squalene Synthase: Derivatives of 4,1-benzoxazepine (B1262346) have been synthesized as potent inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, these compounds have the potential to lower plasma cholesterol levels. For instance, a glycine (B1666218) derivative and a β-alanine derivative of 4,1-benzoxazepine exhibited potent inhibition of squalene synthase from HepG2 cells with an IC50 value of 15 nM. Another derivative, a piperidine-4-acetic acid derivative, was found to be an effective inhibitor of cholesterol synthesis in rat liver.

Cathepsin B: While direct inhibition by a simple 1,4-benzoxazepine is not detailed, a structurally related 1,4-benzodiazepine containing a palladacycle has been shown to exhibit inhibitory action against Cathepsin B, a protease involved in cancer progression, with an IC50 value of 3 µM.

Hdm2: The human double minute 2 (Hdm2) protein is a negative regulator of the p53 tumor suppressor. Inhibiting the Hdm2-p53 interaction is a promising strategy in cancer therapy. The 1,4-benzodiazepine-2,5-dione scaffold has been identified as a suitable template for developing Hdm2 antagonists. jst.go.jpCurrent time information in Bangalore, IN. Optimization of this scaffold has led to compounds with potent MDM2 binding, with one of the best compounds showing an IC50 of 394 nM. jst.go.jp

Angiotensin Converting Enzyme I (ACE): ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. While there is extensive research on ACE inhibitors, literature specifically detailing 1,4-benzoxazepine derivatives as ACE inhibitors is limited. However, studies have described the synthesis and potent ACE inhibitory activity of structurally similar (S)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-5-acetic acid derivatives. google.commayoclinic.org Additionally, hydroxypyrrolo[2,1-c] mayoclinic.orgbenzodiazepine-5,11-dione derivatives, which feature a fused 1,4-benzodiazepine ring system, have been studied as ACE inhibitors.

Table 3: Enzyme Inhibition by Investigational 1,4-Benzoxazepine and Related Derivatives

| Derivative Class | Target Enzyme | Reported Activity (IC50) | Investigational Area |

|---|---|---|---|

| 4,1-Benzoxazepine derivatives (glycine and β-alanine) | Squalene Synthase | 15 nM | Hypercholesterolemia |

| 1,4-Benzodiazepine-palladacycle | Cathepsin B | 3 µM | Anticancer |

| 1,4-Benzodiazepine-2,5-diones | Hdm2 | 394 nM (for compound 17) jst.go.jp | Anticancer |

| 1,5-Benzoxazepine derivatives | Angiotensin Converting Enzyme I | Potent in vitro and in vivo activity google.commayoclinic.org | Hypertension |

Receptor Antagonism and Agonism Investigations of 1,4-Benzoxazepine Derivatives (e.g., G-protein-coupled receptors, RORγ, EP2)

The versatility of the 1,4-benzoxazepine structure has enabled its use in developing ligands that can act as either antagonists or agonists at various receptors, including several G-protein-coupled receptors (GPCRs).

G-protein-coupled receptors (GPCRs): As a broad class, GPCRs are integral membrane proteins involved in a vast array of physiological processes, making them a major target class for drug discovery. The ability of 1,4-benzoxazepine derivatives to interact with GPCRs has been noted in several studies, often as part of the initial screening process for various therapeutic targets. ajptonline.com

Retinoic acid-related orphan receptor γ (RORγ): RORγ is a nuclear receptor that plays a critical role in the development of T-helper 17 (Th17) cells, which are implicated in autoimmune diseases. A 1,4-benzoxazepine derivative has been identified as a partial inverse agonist for RORγ. ajptonline.com Furthermore, a cocrystal structure of a substituted 1,4-benzoxazepin-7-yl benzamide (B126) bound to the RORγ ligand-binding domain has provided insights into the induced-fit binding mode, which is crucial for its mechanism of action. This line of research suggests the potential of 1,4-benzoxazepines in the treatment of autoimmune conditions.

Prostaglandin E2 receptor 2 (EP2): The EP2 receptor, a GPCR, is involved in inflammatory processes and has been linked to neurodegeneration. A high-throughput screen led to the discovery of a 1,4-benzoxazepine-based EP2 antagonist. nih.govmayoclinic.org Subsequent optimization of this lead compound resulted in a molecule with single-digit nanomolar binding affinity for the EP2 receptor (IC50 = 8 nM) and approximately 4000-fold selectivity over other EP receptors. nih.govgoogle.commayoclinic.org This highly potent and selective antagonist has shown the ability to increase the macrophage-mediated clearance of amyloid-beta plaques in an ex vivo assay, indicating its potential as a therapeutic for Alzheimer's disease. nih.govmayoclinic.org

Table 4: Receptor Antagonism and Agonism of Investigational 1,4-Benzoxazepine Derivatives

| Compound/Derivative Class | Target Receptor | Activity Profile | Reported Potency (IC50/Ki) | Investigational Area |

|---|---|---|---|---|

| Substituted 1,4-benzoxazepine | RORγ | Partial Inverse Agonist | Not specified ajptonline.com | Autoimmune diseases |

| Benzoxazepine 52 | EP2 | Antagonist | 8 nM (human EP2 binding) nih.govgoogle.commayoclinic.org | Alzheimer's disease, Neuroinflammation |

| SC-51089 (structurally related) | EP1 | Selective Antagonist | 1.3 µM (EP1) | Neurotoxicity, Antitumor |

Other Investigational Biological Activities of 1,4-Benzoxazepines (e.g., Antimicrobial, Antiviral, Antimalarial, Antidepressant, Antipsychotic, Neuroprotective)

The broad pharmacological potential of the 1,4-benzoxazepine scaffold extends to a variety of other biological activities.

Antimicrobial, Antiviral, and Antimalarial Activities: Several studies have reported the synthesis of 1,4-benzoxazepine derivatives and their evaluation for antimicrobial properties. Current time information in Bangalore, IN. While some studies have shown limited activity, others have identified compounds with significant effects against certain bacterial pathogens. Current time information in Bangalore, IN. The therapeutic applications of benzoxazepines are also noted to include inhibitors of HIV, indicating antiviral potential. Furthermore, some oxadiazole-containing compounds, which can be hybridized with a benzoxazepine core, have been reported to possess antimalarial activity.

Antidepressant and Antipsychotic Activities: The modulation of neurotransmitter systems by 1,4-benzoxazepines, as discussed in section 5.1, underpins their investigation as potential antidepressant and antipsychotic agents. Compounds have been synthesized and screened for these activities, with some showing promise. For example, Sintamil, a well-known antidepressant, is a benzoxazepine analogue. The potential to act on serotonin and dopamine pathways makes this scaffold a continued area of interest for developing novel treatments for depression and psychosis. google.commayoclinic.org

Neuroprotective Activities: Certain 1,4-benzoxazepine derivatives have demonstrated significant neuroprotective effects. jst.go.jp Piclozotan, a selective 5-HT1A receptor agonist, has shown remarkable neuroprotective activity in a transient middle cerebral artery occlusion model, suggesting its potential use in treating ischemic stroke. jst.go.jpacs.org Other research has pointed to the neuroprotective potential of condensed tetrahydro-1,4-benzoxazepines against cellular injuries induced by hydrogen peroxide and β-amyloid, which are implicated in neurodegenerative diseases like Alzheimer's.

Table 5: Spectrum of Other Investigational Biological Activities of 1,4-Benzoxazepine Derivatives

| Activity | Specific Target/Model | Compound/Derivative Class | Key Findings |

|---|---|---|---|

| Antimicrobial | Various bacterial pathogens | General 1,4-benzoxazepine derivatives | Limited to significant activity reported Current time information in Bangalore, IN. |

| Antiviral | HIV | General 1,4-benzoxazepine derivatives | Noted as potential inhibitors |

| Antidepressant | Neurotransmitter systems | Sintamil (analogue), various derivatives | Established and investigational use |

| Antipsychotic | Neurotransmitter systems | General 1,4-benzoxazepine derivatives | Investigational area |

| Neuroprotective | Ischemic stroke model, H2O2/β-amyloid-induced injury | Piclozotan, condensed tetrahydro-1,4-benzoxazepines | Remarkable neuroprotective activity observed jst.go.jpacs.org |

Computational Chemistry and Molecular Modeling of 1,4 Benzoxazepine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for 1,4-Benzoxazepines

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic and geometric properties of 1,4-benzoxazepine derivatives. These studies provide a microscopic view of the molecule, enabling the precise calculation of various molecular properties.

Researchers have extensively used DFT to investigate the structures and stabilities of these heterocyclic systems. For instance, DFT calculations have been employed to study the mechanisms of reactions that form 1,4-benzoxazepine rings, such as the 7-exo-dig cyclization of propargyl intermediates. nih.gov In these studies, computational analysis helps to elucidate the reaction pathways by examining the energies of intermediates and transition states. nih.gov

A common application of DFT is the optimization of molecular geometries. The B3LYP functional combined with basis sets like 6-31G(d,p) has been successfully used to calculate the optimized molecular structures of novel benzimidazole-fused 1,4-oxazepines. mdpi.com The results of these calculations often show excellent agreement with experimental data obtained from X-ray diffraction, with low root mean square deviations (RMSD) for bond lengths and angles, thus validating the computational models. mdpi.com Furthermore, these calculations are used to determine spectroscopic properties. For example, DFT has been used alongside spectroscopic methods (¹³C NMR and IR) to confirm the predominance of lactam and thiolactam forms of 2-phenyl- and 3-phenyl-1,4-benzoxazepin-5(4H)-ones in both the gas phase and in solution. researchgate.net

Other key applications include the calculation of electronic properties such as charge distribution using Natural Bond Orbital (NBO) analysis and the mapping of electrophilic and nucleophilic regions via the Molecular Electrostatic Potential (MEP) map. mdpi.com Frontier Molecular Orbitals (HOMO-LUMO) are also analyzed to understand the chemical reactivity and kinetic stability of the molecules. mdpi.comresearchgate.net

Table 1: Examples of DFT Methods and Applications in 1,4-Benzoxazepine Research

| Application | DFT Functional/Basis Set | Findings | Reference(s) |

|---|---|---|---|

| Geometric Optimization | B3LYP/6-31G(d,p) | Calculated bond distances and angles in good agreement with X-ray diffraction data for benzimidazole (B57391) fused-1,4-oxazepines. | mdpi.com |

| Reaction Mechanism | DFT Calculations | Elucidated the mechanism for the base-mediated 7-exo-dig cyclization to form imidazole-fused 1,4-benzoxazepines. | nih.gov |

| Tautomeric Stability | Quantum Chemical Calculations | Confirmed the predominance of lactam and thiolactam forms over their tautomers in 1,4-benzoxazepin-5(4H)-one derivatives. | researchgate.net |

| Configurational Assignment | TDDFT-ECD Calculations | Determined the absolute configurations of chiral condensed 1,4-benzoxazepine systems by comparing calculated and experimental ECD spectra. | nih.govresearchgate.netnih.gov |

| Electronic Properties | B3LYP/6-31G(d,p) | Computed charge distributions (NBO), reactivity regions (MEP), and frontier molecular orbitals (HOMO-LUMO). | mdpi.comresearchgate.net |

Molecular Docking and Ligand-Receptor Interaction Analysis for 1,4-Benzoxazepine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, providing critical information about the binding affinity and interaction patterns. uobaghdad.edu.iquobaghdad.edu.iq This method is instrumental in the rational design of 1,4-benzoxazepine derivatives as potential therapeutic agents.

Docking studies have been performed to evaluate the binding modes of 1,4-benzoxazepine derivatives with various biological targets. For example, a series of 1,2,3-triazole-benzoxazepine hybrids were evaluated as potential anticancer agents, with molecular docking analysis predicting that a potent derivative targets human telomerase (hTERT) with a binding affinity of -6.74 kcal/mol. dntb.gov.ua Similarly, docking studies have been used to explore the interaction of 1,4-benzoxazepine derivatives with bacterial proteins, helping to rationalize their observed antibacterial activity. uobaghdad.edu.iq

The GABAA receptor, a key target for anxiolytic drugs, has been a subject of docking studies with the related 1,4-benzodiazepines, providing a model for how 1,4-benzoxazepine scaffolds might interact. benthamdirect.comnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. benthamdirect.com For instance, analysis of docked poses can reveal the importance of specific substituents, like methoxy (B1213986) groups, in forming crucial bonding interactions with the receptor. benthamdirect.com The insights gained from these simulations guide the synthesis of new derivatives with improved binding affinity and biological activity. uobaghdad.edu.iqbenthamdirect.com

Table 2: Molecular Docking Studies of 1,4-Benzoxazepine Derivatives and Related Systems

| Ligand Class | Biological Target | Key Findings | Reference(s) |

|---|---|---|---|

| 1,2,3-Triazole-benzoxazepine hybrids | Human Telomerase (hTERT) | Identified a potent compound with a predicted binding affinity of -6.74 kcal/mol. | dntb.gov.ua |

| 1,3-Benzoxazepine derivatives | Bacterial Proteins (e.g., from Staphylococcus aureus, E. coli) | Evaluated binding modes and potential interactions to understand antibacterial activity. | uobaghdad.edu.iquobaghdad.edu.iq |

| 1,4-Benzodiazepine (B1214927) derivatives | GABAA Receptor | Evaluated binding affinity based on dock score and bonding interactions (hydrogen, hydrophobic, pi-stacking). | benthamdirect.com |

Conformational Dynamics and Ring Inversion Studies of 1,4-Benzoxazepines

The seven-membered ring of the 1,4-benzoxazepine core is not planar and can adopt several low-energy conformations. Understanding the conformational landscape and the dynamics of ring inversion is crucial as the three-dimensional shape of the molecule dictates its ability to bind to a biological target.

Conformational analysis of 1,4-benzoxazepine derivatives is often performed using a combination of molecular mechanics force fields (e.g., MMFF) and DFT calculations. beilstein-journals.orgmdpi.com These studies have revealed that the oxazepine ring can exist in various conformations, such as a boat-like shape. researchgate.net For example, in the case of rocastine (B10874), a potent antihistamine, molecular modeling suggests that the active conformer possesses a boat-like oxazepine ring with a quasi-equatorial side chain folded back toward the ring system. researchgate.net This specific conformation is believed to be the one that binds to the histamine (B1213489) H1 receptor. researchgate.net

Computational methods are also vital for determining the relative configuration of newly synthesized chiral 1,4-benzoxazepines. By performing a conformational search and subsequent DFT optimization of the resulting conformers, researchers can identify the most stable geometries. researchgate.netnih.govd-nb.info The geometric parameters, such as ³J H,H coupling constants, from the major conformers can then be correlated with experimental NMR data to assign the relative stereochemistry of the molecule. researchgate.netnih.govd-nb.info Furthermore, time-dependent DFT (TDDFT) calculations of electronic circular dichroism (ECD) spectra for the lowest-energy conformers can be compared with experimental HPLC-ECD data to determine the absolute configuration of enantiomers. nih.govresearchgate.netd-nb.info

Prediction of Biological Activity and Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of 1,4-Benzoxazepines

The success of a drug candidate is highly dependent on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). arxiv.orgresearchgate.net Computational tools are now routinely used in the early stages of drug discovery to predict the ADME profiles of compounds, helping to identify candidates with favorable properties and flag those likely to fail. arxiv.orgresearchgate.net

Various in silico models and software tools, such as SwissADME and Molinspiration, are employed to predict the ADME properties of 1,4-benzoxazepine derivatives. sciensage.infobiointerfaceresearch.com These tools calculate a range of physicochemical properties and drug-likeness parameters. Key calculated properties include lipophilicity (e.g., LogP), water solubility, and molecular weight, which are evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. biointerfaceresearch.com

For example, computational analysis of novel benzodioxin pyrazoline derivatives showed that most compounds passed drug-likeness filters with zero or few violations and exhibited high predicted oral absorption values. biointerfaceresearch.com The prediction of pharmacokinetic properties, such as gastrointestinal absorption and blood-brain barrier penetration, provides crucial information for designing compounds intended for specific therapeutic applications, such as targeting the central nervous system. sciensage.info By predicting potential liabilities early, these computational approaches reduce the cost and time associated with drug development. researchgate.netsciensage.info

Mechanism Elucidation through Computational Approaches for 1,4-Benzoxazepine Reactivity and Biological Function

Computational chemistry provides powerful methodologies for elucidating the detailed mechanisms of chemical reactions and biological processes involving 1,4-benzoxazepines. By modeling reaction pathways and ligand-receptor interactions at an atomic level, these approaches offer insights that are often difficult to obtain through experimental means alone.

DFT calculations have been instrumental in clarifying the mechanisms of complex organic reactions used to synthesize the 1,4-benzoxazepine scaffold. For instance, the mechanism of a base-mediated 7-exo-dig cyclization was investigated, revealing that the reaction begins with proton abstraction from a benzimidazole nitrogen, followed by cyclization via a propargyl intermediate. nih.gov Similarly, computational studies have been used to understand the competition between different reaction pathways, such as the domino Knoevenagel- Current time information in Houston, TX, US.beilstein-journals.org-hydride shift-cyclization versus a C(sp²)-H functionalization in the reactions of N-aryl-1,4-benzoxazepine derivatives. nih.gov

In the context of biological function, molecular modeling helps to propose how a 1,4-benzoxazepine derivative binds to its target and exerts its effect. Conformational analysis and molecular modeling of the antihistamine rocastine suggested a probable binding conformer at the histamine H1 receptor. researchgate.net This model proposed that the pyridine (B92270) ring, ether oxygen, and protonated amine of rocastine are positioned in a manner similar to other classical antihistamines, providing a structural basis for its activity and for the significant difference in potency observed between its enantiomers. researchgate.net

Future Perspectives and Research Directions for 1,4 Benzoxazepine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 1,4-Benzoxazepines

The demand for structurally diverse 1,4-benzoxazepine libraries for drug discovery necessitates the development of innovative and environmentally benign synthetic strategies. Current challenges in organic synthesis are centered on creating efficient and eco-friendly protocols. mdpi.com

Recent advancements have showcased promising avenues. For instance, multicomponent reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of complex heterocyclic structures, including constrained benzoxazepines. thieme.de Metal-free and enantioselective approaches are also gaining traction. One such method involves the sequential asymmetric conjugate addition and cyclization of α-bromohydroxamates with para-quinone methide derivatives, yielding enantioenriched 1,4-benzoxazepines in high yields. rsc.org Another metal-free strategy utilizes a chiral phosphoric acid catalyst for the enantioselective cyclization of oxetane-tethered nitroarenes.

Furthermore, researchers are exploring novel reaction pathways, such as the base-mediated 7-exo-dig intramolecular cyclization of Ugi-propargyl precursors to regioselectively synthesize 1,4-benzoxazepine-5(2H)-ones. researchgate.net The development of solvent-switched chemodivergent formations of 1,4-benzoxazepin-5(4H)-ones highlights the importance of reaction conditions in directing synthetic outcomes. mdpi.com These innovative methods not only offer greater efficiency and stereocontrol but also align with the principles of green chemistry by minimizing waste and avoiding harsh reagents.

Advanced SAR Studies and Rational Design for Optimized 1,4-Benzoxazepine Lead Structures

A deep understanding of the structure-activity relationship (SAR) is paramount for the rational design of potent and selective 1,4-benzoxazepine-based therapeutics. Systematic modifications of the benzoxazepine core have provided valuable insights into the structural requirements for various biological activities.

For example, SAR studies on 1,4-benzoxazine MenB inhibitors, which are being investigated as novel antibacterial agents against Mycobacterium tuberculosis, have led to the discovery of compounds with excellent antibacterial activity. nih.gov In the context of anticancer agents, the exploration of pyrrolo-1,5-benzoxazepines (PBOXs) has revealed that specific substitutions on the core structure are crucial for their apoptotic potential. nih.gov For instance, a 2-naphthyl system in one region and an acetyl ester group in another were found to enhance pro-apoptotic activity. nih.gov

The rational design of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents has demonstrated that the inclusion of hydroxyl groups and a para-amino group on different rings of the scaffold can significantly enhance potency. nih.gov Similarly, in the development of selective 5-HT1A receptor agonists with neuroprotective effects, SAR studies of 1,4-benzoxazepine derivatives have been instrumental in identifying lead compounds like Piclozotan. nih.gov These studies underscore the importance of systematic structural modifications to optimize the biological activity and pharmacokinetic properties of 1,4-benzoxazepine derivatives.

Exploration of Novel Biological Targets and Therapeutic Applications for 1,4-Benzoxazepines

The therapeutic potential of 1,4-benzoxazepines extends beyond their traditionally recognized activities. Researchers are actively exploring new biological targets and, consequently, novel therapeutic applications for this versatile scaffold.

While their effects on the central nervous system, including anxiolytic and anticonvulsant properties, are well-documented, recent studies have ventured into new territories. ontosight.ai For instance, certain 1,4-benzoxazepine derivatives have shown promise as inhibitors of squalene (B77637) synthase, an enzyme critical for cholesterol biosynthesis, indicating their potential in managing hypercholesterolemia.

The discovery of their anticancer properties has opened up a significant area of research. researchgate.net Derivatives of this scaffold have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer. nih.gov The pyrrolo-1,5-benzoxazepines (PBOXs), a distinct class of anti-cancer agents, have demonstrated the ability to target tubulin and multiple molecular pathways often deregulated in human cancers. nih.gov

Furthermore, 1,4-benzoxazepine derivatives are being investigated for their neuroprotective effects, with some compounds showing high affinity for the 5-HT1A receptor, which is implicated in various neurological conditions. ncats.io The identification of 1,4-benzoxazine derivatives as inhibitors of MenB from Mycobacterium tuberculosis points towards their potential as novel antibacterial agents. nih.gov The ongoing exploration of new biological targets will undoubtedly unveil further therapeutic applications for this remarkable class of compounds.

Integration of Advanced Computational and Experimental Techniques in 1,4-Benzoxazepine Research

The synergy between computational modeling and experimental techniques is revolutionizing the field of drug discovery, and 1,4-benzoxazepine research is no exception. iimcb.gov.pl This integrated approach accelerates the identification and optimization of lead compounds by providing deeper insights into molecular interactions and properties.

Computational methods, such as Density Functional Theory (DFT) calculations and molecular docking, are being employed to understand the structural and electronic properties of 1,4-benzoxazepines and to predict their binding affinities to biological targets. nih.govacs.orgmdpi.com For example, computational studies have been used to investigate the ring inversion of 1,4-benzodiazepin-2-ones, providing valuable information for the design of new synthetic methods. nih.govacs.org In the rational design of new anticancer agents, molecular docking has been used to predict the binding of 1,2-benzothiazine derivatives to DNA and topoisomerase II. mdpi.com

These computational predictions are then validated and refined through experimental techniques. Advanced spectroscopic methods like NMR and high-resolution mass spectrometry are crucial for the characterization of newly synthesized compounds. researchgate.net X-ray crystallography provides definitive structural information, as demonstrated in the confirmation of the single-step formation of a 4,1-benzoxazepine (B1262346). nih.gov The combination of these advanced techniques allows for a more efficient and targeted approach to the design and development of novel 1,4-benzoxazepine-based drugs with improved efficacy and selectivity.

Q & A

Q. What synthetic methodologies are effective for constructing the 1,4-benzoxazepine core?

The 1,4-benzoxazepine core can be synthesized via 1,3-dipolar cycloaddition between [1,4]benzoxazepine N-oxides and dipolarophiles (e.g., acetylene or allyl derivatives). Key steps include refluxing in solvents like chloroform or THF under nitrogen, followed by purification using flash column chromatography. This method yields tricyclic isoxazolo[2,3-d][1,4]benzoxazepine derivatives with regioselectivity influenced by substituents .

Q. How does substituent variation influence regioselectivity in 1,3-dipolar cycloadditions?

Substituents on the nitrone (e.g., C-phenyl vs. C-methyl) dictate regioselectivity through steric and electronic effects. For example:

- C-Phenyl nitrones favor 4-substituted isoxazoline rings due to electronic stabilization.

- C-Methyl nitrones exhibit minimal stereoselectivity, producing near-equal diastereomer ratios (e.g., 11:9 in reactions with dimethyl acetylenedicarboxylate) .

Q. What analytical techniques are essential for characterizing 1,4-benzoxazepine derivatives?

- X-ray crystallography resolves absolute configurations (e.g., compound 6a: space group P2₁/c, unit cell parameters a = 14.826 Å, b = 7.586 Å) .

- NMR spectroscopy distinguishes diastereomers via chemical shifts (e.g., H-2 protons at 5.88 ppm for 5-substituted vs. ~7.5 ppm for 4-substituted isomers) .

Advanced Research Questions

Q. How can stereochemical contradictions in cycloaddition outcomes be resolved?

Contradictions arise from competing steric/electronic factors. For instance:

Q. What governs conformational dynamics in tricyclic benzoxazepine derivatives?

Conformational mobility is observed in PMR spectra:

- Broad signals (e.g., compound 14b) indicate slow equilibration between chair/boat conformers.

- Sharp signals (e.g., compound 6a) suggest rapid interconversion at room temperature. Substituent bulk and ring strain are key modulators .

Q. How can diastereomeric products be differentiated experimentally?

- NOE (Nuclear Overhauser Effect) spectroscopy identifies spatial proximities (e.g., irradiation of H-2 enhances Me-5 signals in 19a, confirming β-face addition) .

- High-resolution mass spectrometry (HRMS) and HPLC (e.g., optimized with 70:30 acetonitrile/water, pH 5) separate isomers with >98% accuracy .

Q. What strategies optimize reaction conditions for high-yield cycloadditions?

- Solvent polarity : Chloroform enhances dipolarophile reactivity.

- Temperature : Prolonged reflux (32–120 hours) ensures complete conversion.

- Catalyst-free conditions : Avoid side reactions while maintaining Z/E selectivity .

Methodological Considerations

- Data Interpretation : Use Rietveld refinement (e.g., R₁ = 0.0487 for 6a) to validate crystallographic data .

- Contradiction Analysis : Compare PMR trends across substituents (e.g., C-phenyl vs. C-methyl) to isolate electronic/steric contributions .

- Spectral Artifacts : Account for solvent effects (e.g., CDCl₃-induced shifts) and temperature-dependent conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.